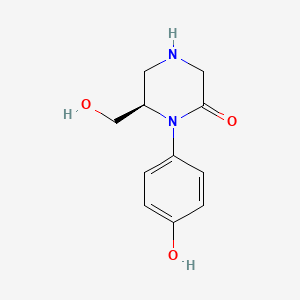

(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one

Vue d'ensemble

Description

®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is a chiral compound featuring a piperazine ring substituted with hydroxymethyl and hydroxyphenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydroxymethyl-substituted amine with a hydroxyphenyl-substituted ketone, followed by cyclization to form the piperazine ring. The reaction conditions often involve the use of catalysts such as palladium or ruthenium complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group in the piperazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the presence of a hydroxymethyl group and a 4-hydroxyphenyl moiety, which enhance its interaction potential with biological targets. The molecular formula is , with a CAS number of 1890186-93-2. Its structural attributes contribute to its diverse applications in drug development and cosmetic formulations.

Pharmacological Properties

(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one exhibits various biological activities that make it a candidate for drug development:

- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.

- Anticancer Potential : Its structural similarity to selective estrogen receptor modulators (SERMs) suggests potential use in breast cancer therapies, as demonstrated in studies where modifications led to enhanced potency against estrogen-dependent tumors .

- Neuroprotective Effects : The compound may also exhibit protective effects on neuronal cells, warranting further investigation into its neuroprotective capabilities.

Case Studies

- A study investigating the binding affinity of this compound to serotonin receptors indicated promising results for its use as an antidepressant agent .

- Another research effort focused on its potential as a SERM, where derivatives demonstrated significant inhibition of estrogen receptor activity in vitro .

Cosmetic Applications

The compound's properties extend beyond pharmacology; it is also being explored for use in cosmetic formulations due to its skin benefits:

- Antioxidant Properties : The hydroxyl groups present in the molecule may confer antioxidant effects, which are beneficial for skin health.

- Moisturizing Effects : Its ability to enhance skin hydration makes it suitable for inclusion in topical formulations aimed at improving skin texture and appearance.

Research Findings

A comparative analysis of similar compounds highlighted the unique attributes of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Hydroxyphenyl)piperazine | Similar phenolic group | Antidepressant effects |

| 1-(3,4-Dimethoxyphenyl)piperazine | Methoxy substitutions | Enhanced lipophilicity |

| 4-(2-Hydroxyethyl)piperazine | Hydroxyethyl side chain | Potential use in drug delivery |

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological properties compared to structurally similar compounds.

Mécanisme D'action

The mechanism of action of ®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and hydroxyphenyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyphenylpyruvate: A compound involved in the catabolism of tyrosine and shares the hydroxyphenyl group.

N-(4-Hydroxyphenyl)acetamide:

Uniqueness

®-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is unique due to its chiral nature and the presence of both hydroxymethyl and hydroxyphenyl groups on the piperazine ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

(R)-6-Hydroxymethyl-1-(4-hydroxy-phenyl)-piperazin-2-one is a piperazine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both hydroxymethyl and hydroxyphenyl groups, is part of a class known for diverse pharmacological properties. The following sections detail its synthesis, biological activities, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula for this compound is . The compound features a piperazine ring substituted with a hydroxymethyl group at the 6-position and a hydroxyphenyl group at the 1-position. The synthesis typically involves cyclization reactions between hydroxymethyl-substituted amines and hydroxyphenyl-substituted ketones, often facilitated by catalysts such as palladium or ruthenium complexes .

Antimicrobial Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound's structure enhances its interaction with microbial targets .

Anticancer Activity

Piperazine derivatives have been explored for their anticancer potential. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell viability in cancer cell lines. Specifically, studies have demonstrated that modifications in the piperazine structure can lead to enhanced potency against ovarian cancer cells .

Neuropharmacological Effects

The compound's structural attributes may also contribute to neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders. The presence of the hydroxyphenyl group is believed to facilitate binding to serotonin receptors, which could be relevant for developing antidepressant or anxiolytic agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components. SAR studies suggest that:

- Hydroxymethyl Group : Enhances solubility and bioavailability.

- Hydroxyphenyl Moiety : Increases binding affinity to biological targets due to hydrogen bonding interactions.

Table 1 summarizes key findings from SAR studies involving related piperazine derivatives:

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antimicrobial | 10 | Effective against E. coli |

| Compound B | Anticancer | 31.5 | Inhibits OVCAR-3 cell viability |

| Compound C | Neuropharmacological | 0.84 | Selective for serotonin receptors |

Case Studies

Several case studies have investigated the biological activity of this compound and related compounds:

- Antimicrobial Study : A comparative analysis revealed that this compound exhibited lower minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to traditional antibiotics, indicating its potential as an alternative antimicrobial agent .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines demonstrated that modifications in the piperazine ring could lead to significant variations in cytotoxicity, with some analogs showing IC50 values below 10 µM against ovarian cancer cells .

- Neuropharmacological Assessment : Behavioral studies in animal models indicated that compounds with similar structures exhibited anxiolytic effects, supporting further exploration of this compound for neurological applications .

Propriétés

IUPAC Name |

(6R)-6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-9-5-12-6-11(16)13(9)8-1-3-10(15)4-2-8/h1-4,9,12,14-15H,5-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSGXMVAGBXUID-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)CN1)C2=CC=C(C=C2)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197305 | |

| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217608-77-9 | |

| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217608-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6R)-6-(Hydroxymethyl)-1-(4-hydroxyphenyl)-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.